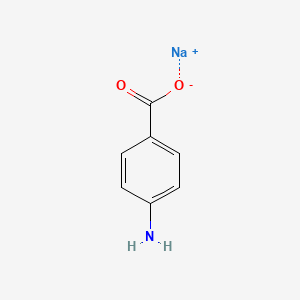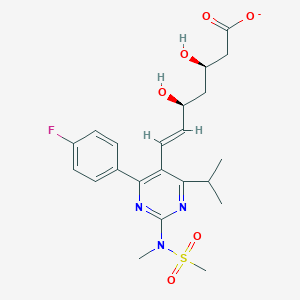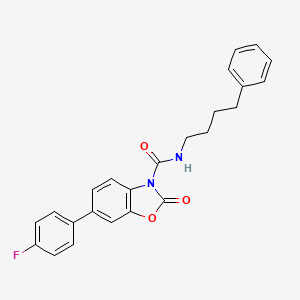
AcidCeramidaseInhibitor17a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AcidCeramidaseInhibitor17a is a chemical compound designed to inhibit the activity of acid ceramidase, an enzyme involved in the metabolism of sphingolipids. Acid ceramidase plays a crucial role in the conversion of ceramide into sphingosine and free fatty acids. Ceramide is a bioactive lipid that can induce apoptosis, while sphingosine-1-phosphate promotes cell survival and proliferation. By inhibiting acid ceramidase, this compound can modulate the balance between ceramide and sphingosine-1-phosphate, making it a potential therapeutic agent for various diseases, including cancer .
Vorbereitungsmethoden
The synthesis of AcidCeramidaseInhibitor17a involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a suitable precursor, followed by functional group modifications and coupling reactions to introduce the desired substituents. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
AcidCeramidaseInhibitor17a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Hydrolysis: The compound can undergo hydrolysis, leading to the cleavage of specific bonds and the formation of new products.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
AcidCeramidaseInhibitor17a has several scientific research applications, including:
Cancer Research: The compound is used to study the role of acid ceramidase in cancer cell survival and proliferation.
Neurodegenerative Diseases: this compound is employed in research on neurodegenerative diseases to explore the impact of sphingolipid metabolism on neuronal cell death and survival.
Inflammatory Diseases: The compound is used to study the involvement of acid ceramidase in inflammatory pathways and its potential as a therapeutic target for inflammatory diseases.
Drug Resistance: Research on drug-resistant cancers and other diseases utilizes this compound to understand the mechanisms of resistance and develop strategies to overcome it.
Wirkmechanismus
AcidCeramidaseInhibitor17a exerts its effects by specifically binding to and inhibiting the activity of acid ceramidase. This inhibition leads to the accumulation of ceramide, a pro-apoptotic lipid, and a decrease in sphingosine-1-phosphate levels, which promotes cell survival. The molecular targets of this compound include the active site of acid ceramidase, where it interferes with the enzyme’s catalytic activity. The pathways involved in its mechanism of action include the ceramide-induced apoptosis pathway and the sphingosine-1-phosphate signaling pathway .
Vergleich Mit ähnlichen Verbindungen
AcidCeramidaseInhibitor17a can be compared with other similar compounds, such as:
B-13: An established ceramidase inhibitor with demonstrated efficacy in multiple solid cancers.
Ceranib-2: A pharmacological inhibitor of acid ceramidase used in research on drug resistance and cancer.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency against acid ceramidase, making it a valuable tool for studying sphingolipid metabolism and its implications in various diseases .
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYVAZSLMQCVOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
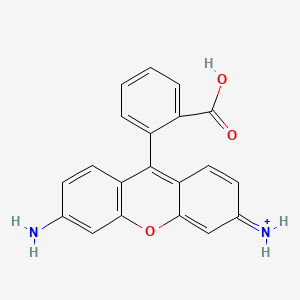
![7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2](/img/structure/B10764836.png)
![(1R,3R,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-33-[(2S,3S,4R)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764855.png)
![[(3S,7R,16R,17R,23S,27R,36R,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764869.png)
![(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764873.png)
![(1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764875.png)
![(3E,5E,7R,8S,11Z,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764880.png)
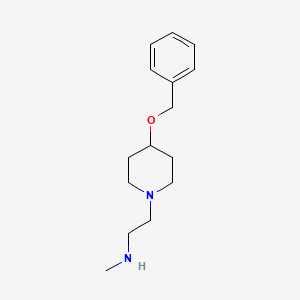

![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764904.png)
![(1R,2S,3S,4S,5S,9S,11S,12S,14R)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764925.png)
